methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromophenyl group, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aldehyde with a malononitrile derivative, followed by cyclization in the presence of a base to form the chromene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of catalysts to speed up the reactions. The purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated chromene. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studies on its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing into its potential use as a drug for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets in the body. The bromophenyl group can enhance the compound’s ability to bind to certain proteins or enzymes, influencing their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate: This compound has a similar structure but features a thiophene ring instead of a chromene ring.
Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate: Another similar compound with an ethyl group and a thiophene ring.
Uniqueness
Methyl 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its chromene core, which imparts different chemical and biological properties compared to thiophene-based compounds. The presence of the bromophenyl group also enhances its reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16BrNO4 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C17H16BrNO4/c1-22-17(21)15-13(9-5-7-10(18)8-6-9)14-11(20)3-2-4-12(14)23-16(15)19/h5-8,13H,2-4,19H2,1H3 |
InChI Key |
GJZDHTUBAAJVAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Br)C(=O)CCC2)N |
Origin of Product |
United States |
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